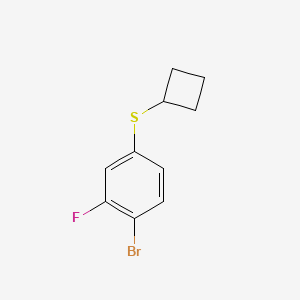
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a cyclobutyl group via a sulfane linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane typically involves the reaction of 4-bromo-3-fluorophenyl derivatives with cyclobutyl sulfane precursors. One common method is the nucleophilic substitution reaction where a cyclobutyl thiol reacts with a 4-bromo-3-fluorophenyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, while the cyclobutyl group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- 4-Bromo-3-fluorophenyl cyclobutyl ketone
- 4-Bromophenyl methyl sulfone
Uniqueness
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is unique due to the combination of its bromine and fluorine-substituted phenyl ring with a cyclobutyl group via a sulfane linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrFS |
|---|---|
Peso molecular |
261.16 g/mol |
Nombre IUPAC |
1-bromo-4-cyclobutylsulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C10H10BrFS/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 |
Clave InChI |
FKKQIESWVZUGBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)SC2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


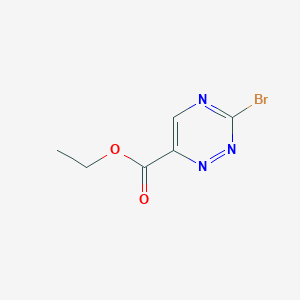
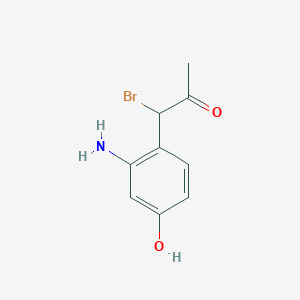
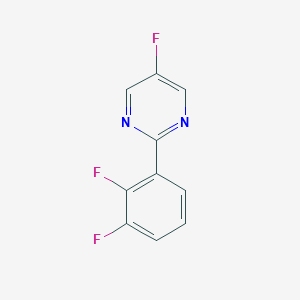
![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)

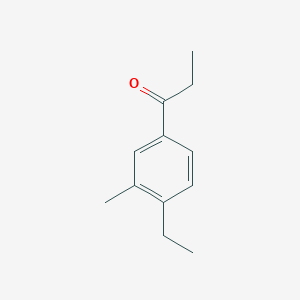
![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)
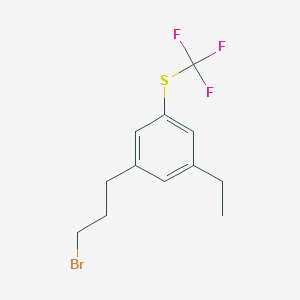

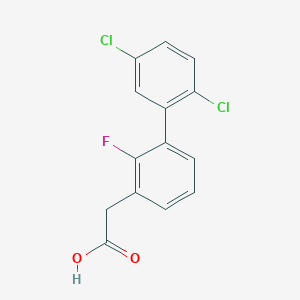

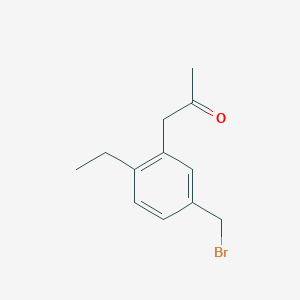
![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)
